3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline
Overview
Description
3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline is an organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a chloro-substituted aniline and a phenoxy group with isopropyl and methyl substituents.
Preparation Methods
The synthesis of 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 2-isopropyl-5-methylphenol.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide. This phenoxide is then reacted with 3-chloroaniline under conditions that promote nucleophilic aromatic substitution.
Catalysts and Solvents: Common catalysts for this reaction include palladium-based catalysts, and solvents such as dimethylformamide (DMF) or toluene are often used to facilitate the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds, is ongoing.
Industry: It is used in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the chloro and aniline groups can participate in various chemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline include:
4-Chloro-2-isopropyl-5-methylphenol: This compound shares a similar phenoxy structure but lacks the aniline group.
3-Chloro-4-(2-isopropylphenoxy)aniline: Similar structure but without the methyl substituent on the phenoxy group.
3-Chloro-4-(2-methylphenoxy)aniline: Lacks the isopropyl group on the phenoxy ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-(5-methyl-2-propan-2-ylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(18)9-14(15)17/h4-10H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWMSXHNLFVGNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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